molecular formula C17H19N5O3 B2803060 3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-35-4

3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2803060
CAS No.: 1396857-35-4
M. Wt: 341.371
InChI Key: GMPKKKLJCZSNGU-UHFFFAOYSA-N
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Description

3-cyclopentyl-7-((1-(furan-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis Approaches The synthesis of substituted pyrimido[4,5-d]pyrimidin-2,4-diones, including structures similar to 3-cyclopentyl-7-{[1-(2-furyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, has been explored through various chemical transformations. These syntheses often involve the reaction of binucleophiles with primary amines and aldehydes, leading to a diverse range of substituted pyrimido[4,5-d]pyrimidin-2,4-diones. Such synthetic routes offer insights into constructing the pyrimido[4,5-d]pyrimidine ring systems and achieving different substitutions at key positions of the molecule (Hamama et al., 2012).

Solid-Phase Synthesis A novel solid-phase synthesis approach for pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones has been developed. This method starts from polymer-bound pyrimidine and involves reactions with isocyanates to form carbamate intermediates, which then undergo intramolecular ring closure. This process allows for efficient and versatile synthesis, highlighting a method that could potentially be adapted for the synthesis of 3-cyclopentyl-7-{[1-(2-furyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives (Graveleau & Masquelin, 2003).

Antioxidant Activity The antioxidant activity of 7-thio derivatives of cyclopenta[d]pyrimidine-2,4(3H,5H)-dione has been studied, indicating that structural modifications on pyrimidine diones can significantly influence their antioxidant properties. While not directly related to the exact compound , this research suggests that derivatives of pyrimido[4,5-d]pyrimidine diones, by extension, could exhibit important biological activities, warranting further investigation into their potential antioxidant effects (Kononevich et al., 2014).

One-Pot Multicomponent Reactions A one-pot multicomponent reaction (MCR) has been employed to synthesize 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs, demonstrating an efficient route for creating structurally complex and diverse pyrimidine derivatives. This methodology could offer a promising synthetic pathway for creating compounds with the core structure of 3-cyclopentyl-7-{[1-(2-furyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with potential applications in drug discovery and development (Shafi et al., 2020).

Properties

IUPAC Name

6-cyclopentyl-2-[1-(furan-2-yl)ethylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-10(13-7-4-8-25-13)19-16-18-9-12-14(20-16)21-17(24)22(15(12)23)11-5-2-3-6-11/h4,7-11H,2-3,5-6H2,1H3,(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPKKKLJCZSNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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